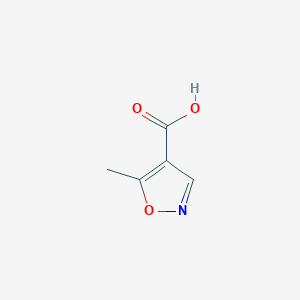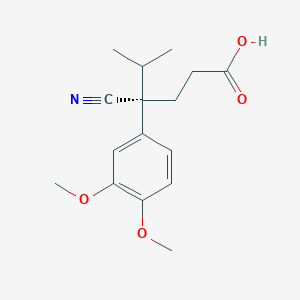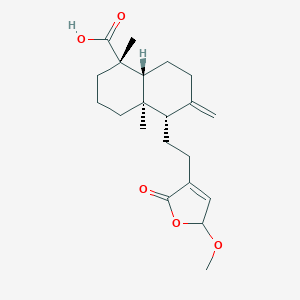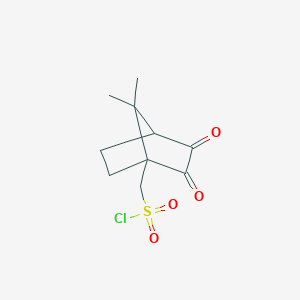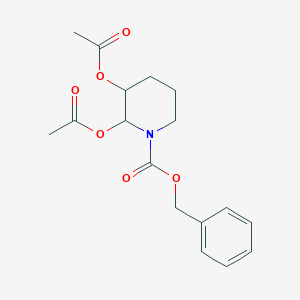
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
Descripción general
Descripción
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine is a chemical compound with potential relevance in various chemical syntheses and molecular studies. It represents a class of piperidine derivatives that are key intermediates in organic synthesis.
Synthesis Analysis
- Okitsu et al. (2001) describe the efficient synthesis of piperidine derivatives, focusing on nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Their study involved preparing starting piperidine derivatives, including 2,3-diacetoxy-N-benzyloxycarbonylpiperidine, and examining their reactions with silyl enolates under catalytic amounts of metal triflates (Okitsu, Suzuki, & Kobayashi, 2001).
Molecular Structure Analysis
- The molecular structure of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine and related compounds has been analyzed using techniques like NMR and X-ray crystallography. These studies help in understanding the stereochemical aspects of the compound (Okitsu et al., 2001).
Chemical Reactions and Properties
- In the study by Okitsu et al., the reactivity of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine under various conditions was explored, demonstrating its utility in diastereoselective nucleophilic substitution reactions (Okitsu et al., 2001).
Physical Properties Analysis
- Physical properties like melting points, solubility, and crystalline structure can be inferred from the molecular structure analysis. The precise physical properties of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine are not directly mentioned in the available literature, but can be estimated based on its molecular structure and related compounds.
Chemical Properties Analysis
- The chemical properties of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine, such as its reactivity, stability, and potential for forming derivatives, are highlighted in the context of its synthesis and structural analysis. This compound exhibits notable reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis (Okitsu et al., 2001).
Aplicaciones Científicas De Investigación
It serves as a pH-triggered conformational switch, enabling specific geometry-dependent functions such as cation chelators or lipid tails (Samoshin et al., 2011).
It's used in the metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, facilitating the synthesis of antimalarial alkaloid Febrifugine (Okitsu, Suzuki, & Kobayashi, 2001).
The acetoxylation of piperidine derivatives at the 3-position enables the stereoselective synthesis of pseudoconhydrine and N-methylpseudoconhydrine, the Conium alkaloids (Shono et al., 1984).
(Diacetoxy)iodobenzene-mediated oxidative C-H amination is used for the synthesis of 3-amino substituted imidazopyridines under metal-free conditions, with potential for regioselective amination of indolizines (Mondal et al., 2017).
Palladium-catalyzed intramolecular oxidative C-H/C-H coupling is employed to create bisbenzofuro[2,3-b:3',2'-e]pyridines, a class of N,O-mixed heteroacenes promising for materials chemistry (Kaida et al., 2017).
The compound is used in a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation- (Gabriele et al., 2006).
A pyrimidine-2,4-diamine template containing this compound serves as a suitable template for developing novel small molecule candidates targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2012).
N-oxyl compounds, particularly TEMPO and PINO, which are derivatives, are used as catalysts for selective oxidation of organic molecules in laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).
The compound facilitates the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine in five steps using lipase-mediated kinetic resolution (Sakagami, Kamikubo, & Ogasawara, 1996).
Electrochemical oxidation using I-mediated mediator introduces a cis-relationship hydroxyl group to piperidine rings, compared to conventional methods (Libendi, Ogino, Onomura, & Matsumura, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 2,3-diacetyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-12(19)23-15-9-6-10-18(16(15)24-13(2)20)17(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEWHAMHKUWUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCN(C1OC(=O)C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465964 | |
| Record name | 2,3-DIACETOXY-N-BENZYLOXYCARBONYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine | |
CAS RN |
92599-77-4 | |
| Record name | 2,3-DIACETOXY-N-BENZYLOXYCARBONYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











